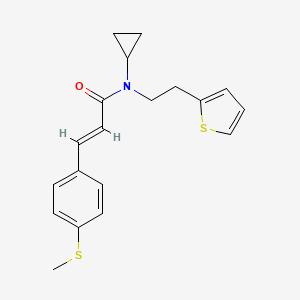

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

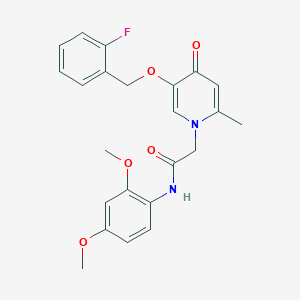

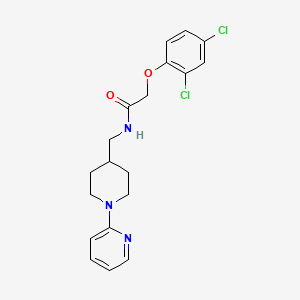

The compound is a complex organic molecule that contains a cyclopropyl group, a methylthio phenyl group, and a thiophen-2-yl ethyl group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve coupling reactions like the Sonogashira coupling reaction . This reaction is a useful tool for the formation of new carbon–carbon bonds under mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophen-2-yl group, for example, is a five-membered heterocyclic compound present in many natural and pharmacologically active compounds .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, thiophene derivatives have been reported to possess significant and diverse biological activities .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a thiophen-2-yl group could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen

Polymerization Processes

Research on polymerization processes involving acrylamide derivatives like "(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide" highlights the development of novel polymeric materials. Studies have demonstrated controlled radical polymerization techniques, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, for synthesizing homopolymers with specific side chain moieties, which exhibit controlled molecular weight and low polydispersity. These advancements facilitate the design of polymers with precise properties for various applications, including biomedical and industrial uses (Mori, Sutoh, & Endo, 2005).

Optoelectronic Devices

Acrylamide derivatives have been explored for their potential in optoelectronic applications. For instance, donor-acceptor substituted thiophene dyes, including those similar to the target compound, have shown promising results for enhancing nonlinear optical limiting, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Such materials demonstrate significant nonlinearity arising from two-photon absorption processes, indicating their utility in developing advanced photonic and optoelectronic devices (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Molecular Engineering and Chemical Reactions

The molecular engineering of organic sensitizers, including thiophene derivatives similar to the compound , has led to significant advancements in solar cell applications. These engineered molecules, when anchored onto TiO2 films, exhibit high incident photon to current conversion efficiency, underscoring the importance of molecular design in achieving efficient energy conversion in solar cells (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006). Additionally, chemical reactions involving acrylamide derivatives have been studied for their potential in synthesizing new compounds with varied applications, including the development of new materials and understanding reaction mechanisms (Yokoyama, Hatanaka, & Sakamoto, 1985).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(E)-N-cyclopropyl-3-(4-methylsulfanylphenyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-17-9-4-15(5-10-17)6-11-19(21)20(16-7-8-16)13-12-18-3-2-14-23-18/h2-6,9-11,14,16H,7-8,12-13H2,1H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLUVMYBVMBHPC-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)N(CCC2=CC=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)N(CCC2=CC=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)

![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)

![5-(azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2769562.png)

![N-[2-[4-Fluoro-3-(prop-2-enoylamino)anilino]-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2769570.png)

![8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)